molecular formula C11H14N2O4 B5710196 dimethyl (4-methyl-1,2-phenylene)biscarbamate

dimethyl (4-methyl-1,2-phenylene)biscarbamate

Cat. No. B5710196
M. Wt: 238.24 g/mol
InChI Key: JLXTZXSQSXGVTK-UHFFFAOYSA-N
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Description

Dimethyl (4-methyl-1,2-phenylene)biscarbamate, also known as MOCA, is a chemical compound used in various industrial applications. It is a white crystalline solid that is soluble in organic solvents. MOCA is commonly used as a curing agent for polyurethane and epoxy resins, as well as a cross-linking agent for rubber compounds. Despite its widespread use, MOCA has been found to have toxic effects on human health and the environment. In

Scientific Research Applications

Dimethyl (4-methyl-1,2-phenylene)biscarbamate has been extensively studied for its use as a curing agent in polyurethane and epoxy resins. These resins are used in a wide range of applications, including coatings, adhesives, and foams. dimethyl (4-methyl-1,2-phenylene)biscarbamate has also been studied for its use as a cross-linking agent in rubber compounds. In addition, dimethyl (4-methyl-1,2-phenylene)biscarbamate has been investigated for its potential as a pharmaceutical intermediate and as a starting material for the synthesis of other chemicals.

Mechanism of Action

Dimethyl (4-methyl-1,2-phenylene)biscarbamate has been found to be toxic to human health and the environment. The mechanism of action for dimethyl (4-methyl-1,2-phenylene)biscarbamate toxicity is not fully understood, but it is believed that dimethyl (4-methyl-1,2-phenylene)biscarbamate can cause DNA damage and disrupt cellular function. dimethyl (4-methyl-1,2-phenylene)biscarbamate has also been found to be a respiratory sensitizer, meaning it can cause allergic reactions in the respiratory system.
Biochemical and Physiological Effects:
dimethyl (4-methyl-1,2-phenylene)biscarbamate has been found to have a number of biochemical and physiological effects. It has been shown to cause DNA damage and disrupt cellular function, leading to cell death. dimethyl (4-methyl-1,2-phenylene)biscarbamate has also been found to be a respiratory sensitizer, causing allergic reactions in the respiratory system. In addition, dimethyl (4-methyl-1,2-phenylene)biscarbamate has been shown to have toxic effects on the liver, kidneys, and reproductive system.

Advantages and Limitations for Lab Experiments

Dimethyl (4-methyl-1,2-phenylene)biscarbamate has advantages and limitations for lab experiments. One advantage is that it is a well-studied chemical with known toxicity effects, making it useful for toxicology studies. However, dimethyl (4-methyl-1,2-phenylene)biscarbamate is also highly toxic, which can make it difficult to handle in the lab. In addition, dimethyl (4-methyl-1,2-phenylene)biscarbamate is not a widely used chemical in research, which can limit its applications.

Future Directions

There are a number of future directions for dimethyl (4-methyl-1,2-phenylene)biscarbamate research. One area of interest is the development of safer alternatives to dimethyl (4-methyl-1,2-phenylene)biscarbamate as a curing agent for polyurethane and epoxy resins. Another area of interest is the investigation of dimethyl (4-methyl-1,2-phenylene)biscarbamate toxicity on specific organs and systems in the body. Additionally, further research is needed to fully understand the mechanism of action for dimethyl (4-methyl-1,2-phenylene)biscarbamate toxicity. Finally, there is a need for more studies on the environmental impact of dimethyl (4-methyl-1,2-phenylene)biscarbamate and its potential for bioaccumulation in the food chain.
Conclusion:
dimethyl (4-methyl-1,2-phenylene)biscarbamate is a chemical compound used in various industrial applications, including as a curing agent for polyurethane and epoxy resins and as a cross-linking agent for rubber compounds. Despite its widespread use, dimethyl (4-methyl-1,2-phenylene)biscarbamate has been found to have toxic effects on human health and the environment. Further research is needed to fully understand the mechanism of action for dimethyl (4-methyl-1,2-phenylene)biscarbamate toxicity and to develop safer alternatives for its use in industrial applications.

Synthesis Methods

Dimethyl (4-methyl-1,2-phenylene)biscarbamate can be synthesized through a variety of methods, including the reaction of 4-methyl-1,2-phenylenediamine with dimethyl carbonate. This reaction is typically carried out in the presence of a catalyst, such as potassium carbonate or sodium hydroxide. The resulting product is then purified through recrystallization or chromatography.

properties

IUPAC Name

methyl N-[2-(methoxycarbonylamino)-4-methylphenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-7-4-5-8(12-10(14)16-2)9(6-7)13-11(15)17-3/h4-6H,1-3H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXTZXSQSXGVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)OC)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl (4-methyl-1,2-phenylene)biscarbamate

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